Fmoc-Thr(tBu)-OH

Overview

Description

Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides . A synthesis method of Fmoc-O-tert-butyl-L-threoninol has been reported, which involves several steps including the reaction of L-threonine with thionyl chloride, acylation reaction with fluorenyl methaneoxycarbonyl azide, and reduction by sodium borohydride .Molecular Structure Analysis

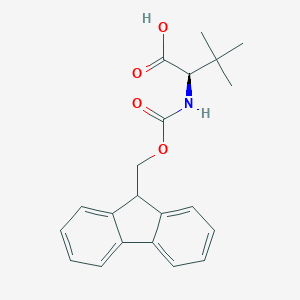

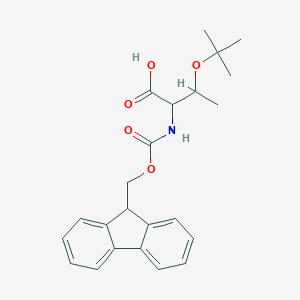

The molecular formula of Fmoc-Thr(tBu)-OH is C23H27NO5 . The molecular weight is 397.5 g/mol . The InChI string and the SMILES string provide detailed information about its molecular structure .Chemical Reactions Analysis

Fmoc-Thr(tBu)-OH can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis

Fmoc-Thr(tBu)-OH is a white to off-white powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Thr(tBu)-OH: is widely used in SPPS , which is a method for the synthesis of peptides. This technique involves the sequential addition of amino acid residues to a growing peptide chain while attached to a solid support . The Fmoc group protects the amino group during the coupling of threonine to the peptide chain, and the tBu group protects the hydroxyl side chain.

Synthesis of Therapeutic Peptides

Therapeutic peptides are gaining attention as potential drugsFmoc-Thr(tBu)-OH plays a critical role in synthesizing these molecules, which can act as hormones, vaccines, or as treatments for diseases like cancer and diabetes .

Green Chemistry Applications

The use of Fmoc-Thr(tBu)-OH in peptide synthesis aligns with the principles of green chemistry. Efforts to replace hazardous solvents with greener alternatives in SPPS are ongoing, and Fmoc-Thr(tBu)-OH is compatible with these greener solvents, reducing the environmental and health impact .

Material Science

Peptides synthesized using Fmoc-Thr(tBu)-OH can be used to create novel materials. These peptides can self-assemble into nanostructures, which have applications in biotechnology and nanotechnology.

Each of these applications demonstrates the versatility and importance of Fmoc-Thr(tBu)-OH in scientific research, highlighting its role in advancing various fields of study. The compound’s ability to be used in green chemistry further emphasizes its significance in modern scientific practices .

Mechanism of Action

Target of Action

Fmoc-Thr(tBu)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized. It is used as a building block in the synthesis of peptides, specifically those containing the amino acid threonine .

Mode of Action

Fmoc-Thr(tBu)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protecting group for the amino group during the synthesis. The tBu (tert-butyl) group protects the hydroxyl group of threonine. These protecting groups prevent unwanted side reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways involved in the action of Fmoc-Thr(tBu)-OH are those related to peptide synthesis. The compound is added to a growing peptide chain in a stepwise manner, with the Fmoc group being removed (deprotected) in each step to allow the addition of the next amino acid . This process is repeated until the desired peptide sequence is obtained.

Result of Action

The result of the action of Fmoc-Thr(tBu)-OH is the successful incorporation of the amino acid threonine into a peptide sequence during solid-phase peptide synthesis . The use of this compound allows for the precise and efficient synthesis of peptides, which can then be used in various applications, including drug development, biochemical studies, and more .

Action Environment

The action of Fmoc-Thr(tBu)-OH is influenced by various environmental factors in the laboratory setting. These include the choice of solvent, temperature, and the specific conditions of the peptide synthesis process . Proper storage conditions are also important to maintain the stability and efficacy of the compound .

Safety and Hazards

Future Directions

Fmoc-Thr(tBu)-OH continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of complex depsipeptides . As peptides gain attention as potential drugs, the use of Fmoc-Thr(tBu)-OH in Fmoc/tBu solid-phase synthesis is expected to remain a key method in both research and industrial settings .

properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLWEQBVPVDPR-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218229 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Thr(tBu)-OH | |

CAS RN |

71989-35-0 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

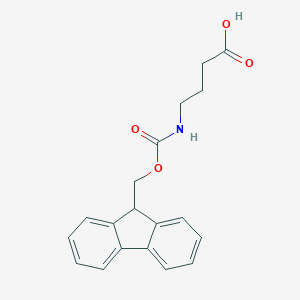

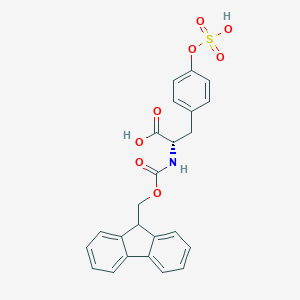

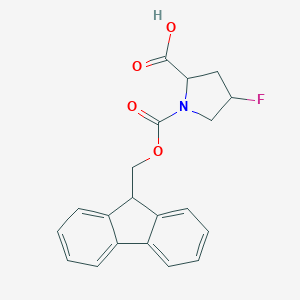

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

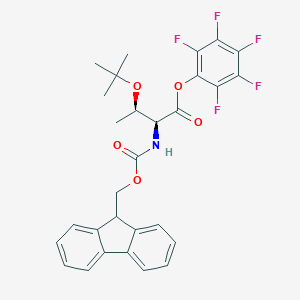

Feasible Synthetic Routes

Q & A

Q1: What are the self-assembly properties of Fmoc-Thr(tBu)-OH?

A1: Fmoc-Thr(tBu)-OH exhibits intriguing self-assembly properties, forming unique structures beyond conventional spheres and rods. These include fibrous dumbbells, double-sided broomstick-like morphologies [], spheres at lower concentrations that transition to dumbbells at higher concentrations [, ], and temperature-dependent transitions from spheres to rods and dumbbells to elongated dumbbell-rod shapes [].

Q2: What factors influence the morphological transitions in Fmoc-Thr(tBu)-OH self-assembly?

A2: Several factors play a role:

- Concentration: At lower concentrations, Fmoc-Thr(tBu)-OH forms spheres, while higher concentrations lead to dumbbells [, ].

- Temperature: Heating induces transitions from spheres to rods and from dumbbells to elongated dumbbell-rod shapes [].

- Solvent: Solvent properties like solubility parameters and crystallization influence the formation of unusual structures [].

- Molecular Interactions: π–π stacking interactions are key driving forces for structure formation, as demonstrated by co-incubation with tannic acid and urea, as well as solution-state 1H-NMR studies [].

- Molecular Configuration: Computational modeling suggests that pairs of Fmoc-Thr(tBu)-OH can interact via head-to-head (HH) or head-to-tail (HT) configurations, with the most favorable probabilities of these interactions contributing to morphological transitions under varying conditions [].

Q3: Can you describe a method for synthesizing Fmoc-O-tert-butyl-L-threoninol using Fmoc-Thr(tBu)-OH as a starting material?

A3: Yes, a synthesis method for Fmoc-O-tert-butyl-L-threoninol utilizes Fmoc-Thr(tBu)-OH as a starting material and addresses the challenges of low yield and Fmoc group decomposition during sodium borohydride reduction []. The key steps include:

- Reduction of Fmoc-Thr(tBu)-OH: Sodium borohydride reduction of Fmoc-Thr(tBu)-OH in tetrahydrofuran yields Z-Thr(tBu)-ol [].

- Hydrogenation: Subsequent hydrogenation of Z-Thr(tBu)-ol in methanol generates H-Thr(tBu)-ol [].

- Fmoc Protection: Finally, reacting H-Thr(tBu)-ol with N-(9-fluorenylmethoxycarbonyloxy)succinimide yields the desired Fmoc-O-tert-butyl-L-threoninol [].

Q4: How is Fmoc-Thr(tBu)-OH utilized in solid-phase peptide synthesis?

A4: Fmoc-Thr(tBu)-OH serves as a valuable building block in solid-phase peptide synthesis. It can be loaded onto various resins, including 2-chlorotrityl chloride resin [, ]. After peptide chain construction using Fmoc chemistry, the tert-butyl protecting group can be easily removed during the final cleavage step using trifluoroacetic acid, often in combination with scavengers like thioanisole [].

Q5: Are there stereoselective applications of Fmoc-Thr(tBu)-OH in organic synthesis?

A5: Yes, Fmoc-Thr(tBu)-OH plays a crucial role in the stereoselective synthesis of various heterocyclic compounds:

- Benzoxazino[4,3-b][1,2,5]thiadiazepinone 6,6-dioxides: Solid-phase synthesis using Fmoc-Thr(tBu)-OH, followed by specific reaction conditions and cleavage from the resin, yields these compounds with controlled stereochemistry at the newly formed C3 chiral center [].

- Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives: Similar solid-phase approaches employing Fmoc-Thr(tBu)-OH, along with the inclusion of triethylsilane in the cleavage cocktail, enable the stereoselective synthesis of these derivatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.